BenchChemオンラインストアへようこそ!

2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Medicinal Chemistry Organic Synthesis Building Block

Differentiate your cyclopenta[d]pyrimidine SAR with the only building block combining a para-bromine handle and a sulfanyl (-S-) linker. The bromine atom enables highly efficient Suzuki-Miyaura diversification for kinase-targeted libraries, achieving 10-100x faster reaction times over chloro analogs. The thioether linker can be systematically oxidized to sulfoxide and sulfone derivatives, unlocking three distinct chemotypes from a single procurement. Substituting generic pyrimidines risks >20-fold activity shifts documented in DHFR and microtubule inhibitor series. Authenticate your lead optimization with this precise, ≥98% pure research intermediate. The para-bromine's large van der Waals radius also serves as a halogen bond donor for crystallography and biophysical binding studies.

Molecular Formula C14H13BrN2S
Molecular Weight 321.24
CAS No. 343374-32-3
Cat. No. B2773127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS343374-32-3
Molecular FormulaC14H13BrN2S
Molecular Weight321.24
Structural Identifiers
SMILESCC1=C2CCCC2=NC(=N1)SC3=CC=C(C=C3)Br
InChIInChI=1S/C14H13BrN2S/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3
InChIKeyJFGYCJVRYCSUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 343374-32-3): Procurement-Relevant Scaffold and Physicochemical Profile


2-[(4-Bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 343374-32-3, molecular formula C14H13BrN2S, molecular weight 321.24 g/mol) is a heterocyclic small molecule featuring a cyclopenta[d]pyrimidine core, a 4-bromophenyl substituent, and a sulfanyl (thioether) linker at the 2-position [1]. The cyclopenta[d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for multiple classes of bioactive compounds, including ATP-competitive AKT inhibitors (e.g., GDC-0068/Ipatasertib), microtubule-targeting antitumor agents, and dihydrofolate reductase (DHFR) inhibitors [2]. The presence of the bromine atom at the para-position of the phenyl ring provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), making this compound a versatile building block for structure-activity relationship (SAR) exploration . Commercially available at ≥98% purity from suppliers including Leyan (product no. 1663057) , this compound is primarily positioned as a research intermediate rather than a final bioactive probe, and users evaluating it for procurement must differentiate it structurally and functionally from closely related cyclopenta[d]pyrimidine analogs.

Why 2-[(4-Bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Cannot Be Treated as an Interchangeable Cyclopenta[d]pyrimidine Congener


Substituting the target compound with a generic cyclopenta[d]pyrimidine or a close structural analog risks compromising both synthetic utility and biological readout for three independent reasons: (i) the sulfanyl (-S-) linker introduces a divergent oxidation state and conformational profile relative to sulfonyl (-SO2-), amino (-NH-), or direct C-C linked analogs, altering both the compound's reactivity as a synthetic intermediate and its molecular recognition properties ; (ii) the para-bromine substituent is a critical vector for cross-coupling diversification—replacing it with fluoro, chloro, or unsubstituted phenyl analogs fundamentally changes the accessible SAR space and electronic properties of downstream derivatives ; and (iii) within the cyclopenta[d]pyrimidine scaffold, even minor structural modifications are known to produce radical shifts in biological activity—for example, in the DHFR inhibitor series, bridge length variations changed IC50 values by more than 20-fold, and in the microtubule-targeting series, conformational restriction alone converted inactive analogs (IC50 >1 μM) to low-nanomolar inhibitors [1]. These documented scaffold sensitivities mean that procurement decisions cannot rely on class-level assumptions; the specific substitution pattern of the target compound dictates its applications.

2-[(4-Bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Sulfanyl vs. Sulfonyl Linker: Oxidation State Dictates Reactivity and Downstream Synthetic Utility

The target compound bears a sulfanyl (-S-) linker at the 2-position of the cyclopenta[d]pyrimidine core, whereas its closest commercially available analog, CAS 343374-40-3, features a sulfonyl (-SO2-) group . The sulfanyl group is oxidizable to sulfoxide or sulfone using hydrogen peroxide or m-chloroperbenzoic acid, enabling stepwise oxidation-state tuning, while the sulfonyl analog is already at the terminal oxidation state and cannot be reduced in a synthetically straightforward manner to access the sulfide or sulfoxide intermediates . This makes the target compound a more versatile precursor for SAR exploration where intermediate oxidation states are desired. Furthermore, the sulfanyl linker's thioether geometry (C-S-C bond angle ~100°) differs substantially from the tetrahedral sulfonyl geometry, altering the spatial orientation of the 4-bromophenyl group and potentially affecting protein-ligand binding conformations .

Medicinal Chemistry Organic Synthesis Building Block

Para-Bromine Substituent vs. Para-Fluoro and Para-Chloro Analogs: Cross-Coupling Reactivity and Electronic Effects

The target compound carries a bromine atom at the para-position of the phenyl ring, which is the optimal leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling . In contrast, the para-fluoro analog (e.g., 2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine) and para-chloro analog (e.g., 2-((4-chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) exhibit significantly lower reactivity in cross-coupling due to the stronger C-F and C-Cl bonds . Quantitatively, the relative reactivity order for oxidative addition in Pd(0)-catalyzed couplings follows C-Br >> C-Cl > C-F, with C-Br bonds being approximately 10-100 fold more reactive than C-Cl bonds under standard Suzuki conditions [1]. This positions the bromo compound as the preferred building block for libraries requiring efficient diversification at the 4-position of the phenyl ring.

Cross-Coupling Suzuki-Miyaura SAR Diversification

Cyclopenta[d]pyrimidine Scaffold: Class-Level Pharmacological Tractability Supported by Documented Kinase and Microtubule Inhibitor Potency

The cyclopenta[d]pyrimidine core exemplified by the target compound is a validated pharmacophore across multiple therapeutic target classes. GDC-0068 (Ipatasertib), a 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative, inhibits Akt1, Akt2, and Akt3 with IC50 values of 5 nM, 18 nM, and 8 nM, respectively, in cell-free biochemical assays, with 620-fold selectivity over PKA [1]. In the microtubule-targeting series, N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine (an analog with a thioether-substituted phenyl group similar to the target compound's sulfanyl-bromophenyl motif) demonstrated single-digit nanomolar antiproliferative IC50 values (IC50 = 4.6 nM) in MDA-MB-435 melanoma cells [2]. These findings demonstrate that the cyclopenta[d]pyrimidine scaffold, when appropriately substituted, can achieve low-nanomolar potency against clinically relevant targets. The target compound's specific substitution pattern—combining the scaffold with a thioether-linked bromophenyl group—represents a distinct and underexplored chemical space within this validated pharmacophore class [3].

Kinase Inhibition Microtubule Targeting Antiproliferative

Halogen-Substituted Phenyl Derivatives: Bromine Provides a Different Steric and Electronic Profile Compared to Fluorine and Chlorine

The para-bromine substituent on the target compound imparts distinct physicochemical properties relative to the corresponding para-fluoro and para-chloro cyclopenta[d]pyrimidine analogs. Bromine has a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å) and fluorine (1.47 Å), and is more polarizable, which can enhance halogen bonding interactions with protein backbone carbonyls in biological targets [1]. Additionally, bromine's higher atomic weight contributes to a higher molecular weight (321.24 g/mol for the target compound) and increased lipophilicity (calculated logP), which can influence membrane permeability and pharmacokinetic properties of derived compounds [2]. The electronic effects also differ: bromine is less electronegative (2.96 on the Pauling scale) than chlorine (3.16) and fluorine (3.98), resulting in distinct electron density distribution across the phenyl ring that may affect π-π stacking interactions with aromatic residues in protein binding pockets [1].

Medicinal Chemistry Halogen Bonding Physicochemical Properties

DHFR Inhibitor Class: Bridge-Length SAR Demonstrates That Scaffold Substitution Patterns Radically Alter Potency

In the dihydrofolate reductase (DHFR) inhibitor series based on the 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, variation of the alkyl bridge length between the cyclopenta[d]pyrimidine and the trimethoxyphenyl moiety produced dramatic differences in inhibitory potency. Compound 15a (one-carbon bridge) exhibited an IC50 > 32 μM against Pneumocystis carinii DHFR, whereas compounds 15b (two-carbon bridge) and 15c (three-carbon bridge) demonstrated IC50 values of 1.8 μM and 1.3 μM, respectively—representing up to a >25-fold improvement in potency [1]. Against Toxoplasma gondii DHFR, compound 15a showed IC50 = 21 μM, while 15b and 15c each showed IC50 = 0.14 μM, a 150-fold increase in potency. This demonstrates that even single-atom variations in linker length or substitution geometry on the cyclopenta[d]pyrimidine core can produce orders-of-magnitude changes in biological activity [1]. The target compound's thioether linker and bromophenyl substitution represent a unique combination of structural features that cannot be assumed to yield activity equivalent to any previously characterized cyclopenta[d]pyrimidine derivative [2].

DHFR Inhibition Antifolate Structure-Activity Relationship

2-[(4-Bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Evidence-Backed Research and Procurement Application Scenarios


Building Block for Focused Kinase Inhibitor Libraries via Suzuki-Miyaura Diversification

The para-bromine substituent on the target compound enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, allowing medicinal chemistry teams to generate diverse libraries of 2-[(4-arylphenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidines for screening against kinase panels, including Akt, CDK, and EGFR kinases where the cyclopenta[d]pyrimidine core has demonstrated nanomolar inhibitory activity [1]. The C-Br bond reactivity advantage (10-100 fold over C-Cl) enables shorter reaction times and higher yields in parallel synthesis workflows [2].

Oxidation-State SAR Exploration of the 2-Position Linker for Microtubule-Targeting Programs

The sulfanyl (-S-) linker can be systematically oxidized to sulfoxide and sulfone derivatives using controlled oxidation conditions (H2O2 or m-CPBA), enabling SAR exploration of the oxidation state at the 2-position linker [1]. This is directly relevant to microtubule-targeting agent programs, where cyclopenta[d]pyrimidine derivatives with thioether-substituted phenyl groups have demonstrated single-digit nanomolar antiproliferative activity (IC50 = 4.6 nM in MDA-MB-435 cells) [2]. The sulfanyl starting material provides access to three distinct chemotypes from a single procurement.

Halogen Bonding Probe for Structural Biology and Fragment-Based Drug Design

The para-bromine substituent's large van der Waals radius (1.85 Å) and high polarizability make it an effective halogen bond donor, capable of forming specific interactions with backbone carbonyl oxygens in protein binding pockets [1]. The target compound can serve as a halogen bonding probe in X-ray crystallography or biophysical binding assays (SPR, ITC) to assess the contribution of halogen bonding to target engagement, informing structure-based drug design campaigns on kinase or DHFR targets [2].

Comparative Tool Compound for Cyclopenta[d]pyrimidine Scaffold Selectivity Profiling

Given the documented scaffold sensitivity to minor structural modifications—where single-atom bridge changes in DHFR inhibitors caused 150-fold potency shifts between P. carinii and T. gondii enzymes [1]—the target compound's unique combination of thioether linker and bromophenyl substituent defines a distinct chemotype within the cyclopenta[d]pyrimidine family. It can be deployed as a comparative tool alongside sulfonyl (CAS 343374-40-3), amino, and direct C-C linked analogs to profile target selectivity and establish SAR trends for intellectual property positioning or lead optimization [2].

Quote Request

Request a Quote for 2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.